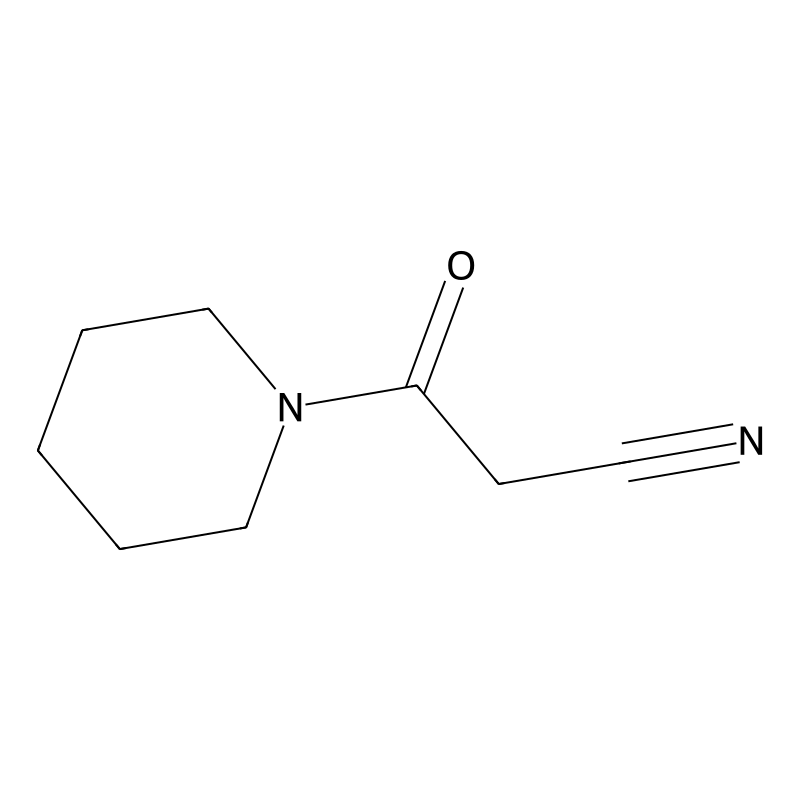1-(Cyanoacetyl)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Cyanoacetyl)piperidine (CAS 15029-30-8)
is an organic molecule containing a piperidine ring and a cyanoacetyl group. While research into its specific applications is limited, its chemical structure suggests potential uses in several scientific research areas:
Organic synthesis
1-(Cyanoacetyl)piperidine can act as a building block for the synthesis of more complex molecules. The cyanoacetyl group can participate in various reactions, such as cyclizations and condensations, allowing researchers to create new scaffolds for drug discovery or other applications.
Medicinal chemistry
The piperidine ring is a common structural motif found in many biologically active molecules. 1-(Cyanoacetyl)piperidine could serve as a starting material for the development of new pharmaceuticals. By modifying the molecule, researchers might create compounds that target specific enzymes or receptors in the body [].
Material science
The functional groups in 1-(Cyanoacetyl)piperidine could potentially be used to design new materials with interesting properties. For instance, the molecule might be incorporated into polymers to create new types of plastics or adhesives.
1-(Cyanoacetyl)piperidine is a chemical compound with the molecular formula and a molecular weight of approximately 152.19 g/mol. It is characterized by the presence of a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a cyanoacetyl functional group. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactive nature of its cyano and carbonyl functionalities.
1-(Cyanoacetyl)piperidine is likely to exhibit some of the following hazards:
- Acute toxicity: Information on specific toxicity is limited, but the presence of the cyano group suggests potential toxicity upon ingestion or inhalation.
- Skin and eye irritant: The compound may cause irritation upon contact with skin or eyes due to its basic nature.
- Moderate flammability: As an organic compound, it is expected to be combustible.
- Knoevenagel Condensation: This reaction involves the formation of a carbon-carbon double bond through the condensation of an aldehyde or ketone with a compound containing an active hydrogen atom, facilitated by a base such as piperidine itself .
- Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group, leading to various derivatives .
- Coupling Reactions: It can react with diazonium salts to form azo compounds, which are significant in dye chemistry .
Research on the biological activity of 1-(cyanoacetyl)piperidine suggests that it may exhibit various pharmacological properties. Compounds containing piperidine rings are often explored for their potential as analgesics, anti-inflammatory agents, and in treating neurological disorders. The specific biological activities of 1-(cyanoacetyl)piperidine require further investigation to establish its efficacy and safety in medicinal applications.
Several methods exist for synthesizing 1-(cyanoacetyl)piperidine:
- Cyclization Reactions: One common method involves the reaction of piperidine with cyanoacetic acid or its derivatives under acidic or basic conditions to yield 1-(cyanoacetyl)piperidine .
- Multi-component Reactions: The compound can also be synthesized through multi-component reactions involving piperidine, cyanoacetic acid, and other reactants under controlled conditions to enhance yield and purity .
The unique combination of the piperidine ring with both cyano and acetyl functionalities makes 1-(cyanoacetyl)piperidine particularly versatile for synthetic applications compared to these similar compounds.
Interaction studies involving 1-(cyanoacetyl)piperidine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic chemistry and medicinal applications. The reactivity profile indicates that it can form stable adducts with amines and other nucleophiles, suggesting potential pathways for drug development.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







